1,3-Dibromo-2-chlorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,3-Dibromo-2-chlorobenzene is a chemical compound with the molecular formula C6H3Br2Cl . It has an average mass of 270.349 Da and a monoisotopic mass of 267.828979 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with bromine atoms at the 1 and 3 positions and a chlorine atom at the 2 position .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For example, it can be used as a starting material to synthesize 3-bromo-2-chlorophenylboronic acid through a reaction with n-butyllithium .Physical and Chemical Properties Analysis
This compound has a density of 2.0±0.1 g/cm3, a boiling point of 266.6±20.0 °C at 760 mmHg, and a flash point of 123.1±11.9 °C . It has no freely rotating bonds, no hydrogen bond acceptors or donors, and a polar surface area of 0 Å2 .Safety and Hazards
Mechanism of Action
Target of Action
1,3-Dibromo-2-chlorobenzene is a derivative of benzene, a cyclic hydrocarbon with a planar structure. The primary targets of this compound are the pi electrons in the benzene ring .
Mode of Action
The compound interacts with its targets through a process known as electrophilic aromatic substitution . This is a two-step mechanism:
- Step 1 : The electrophile (in this case, the bromine cation) forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .
- Step 2 : A proton is removed from this intermediate, yielding a substituted benzene ring .
This mechanism allows the compound to retain the aromaticity of the benzene ring during reactions .
Biochemical Pathways
It’s known that benzene derivatives can undergo nucleophilic reactions . In these reactions, a nucleophile (like a hydroxide ion or water) is added to the aromatic ring, followed by the loss of a halide anion from the negatively charged intermediate .
Pharmacokinetics
The compound’s molecular weight is 270349 Da , which could influence its bioavailability and pharmacokinetic behavior.
Result of Action
The compound’s ability to undergo electrophilic aromatic substitution could potentially lead to the formation of various substituted benzene derivatives .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound.
: Chemistry LibreTexts: Synthesis of Benzene Derivatives: Electrophilic Aromatic Substitution : Chemistry LibreTexts: Nucleophilic Reactions of Benzene Derivatives : ChemSpider: this compound
Properties
IUPAC Name |
1,3-dibromo-2-chlorobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2Cl/c7-4-2-1-3-5(8)6(4)9/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRPWVEBIMPXCAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40554673 |
Source
|
Record name | 1,3-Dibromo-2-chlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40554673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19230-27-4 |
Source
|
Record name | 1,3-Dibromo-2-chlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40554673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Dibromo-2-chlorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.